molecular formula C7H6IN3O B2640361 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2091711-35-0

3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B2640361
CAS No.: 2091711-35-0
M. Wt: 275.049
InChI Key: ZKMKFHJVSAOXFL-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine (CAS 2091711-35-0) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This building block serves as a versatile synthetic intermediate for constructing functionalized pyrazolo[1,5-a]pyrimidine derivatives through various cross-coupling reactions, enabling the introduction of diverse functional groups that enhance biological activity and structural diversity . The compound's primary research value lies in its application for developing potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines have demonstrated notable activity against kinases including CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and DRAK1 , which are crucial regulators in cellular signaling pathways frequently disrupted in cancers . Researchers utilize this 3-iodo derivative as a key precursor for creating analogs that act as ATP-competitive and allosteric inhibitors , disrupting aberrant signaling pathways that drive oncogenesis . EGFR-targeting derivatives show particular promise in non-small cell lung cancer (NSCLC) treatment, while inhibitors targeting B-Raf and MEK kinases are relevant in melanoma research . With a molecular formula of C 7 H 6 IN 3 O and molecular weight of 275.05 g/mol , this compound features a fused bicyclic system incorporating both pyrazole and pyrimidine rings. The iodine atom at the 3-position provides an active site for further functionalization via palladium-catalyzed cross-coupling reactions , while the methoxy group at the 2-position influences electronic properties and binding affinity. Modifications at these positions significantly impact the compound's interaction with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . Storage should be in a dark place, sealed in dry conditions at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKFHJVSAOXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=CC=NC2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 2 Methoxypyrazolo 1,5 a Pyrimidine and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis lies in the preparation of appropriately substituted pyrazole (B372694) and pyrimidine (B1678525) precursors. These building blocks are then coupled through various cyclization strategies to form the fused heterocyclic system.

Synthesis of Pyrazole Precursors and Substituted Aminopyrazoles

The key precursors for the pyrazolo[1,5-a]pyrimidine core are 5-aminopyrazoles. nih.gov These are typically synthesized through the condensation of β-ketonitriles with hydrazine (B178648). nih.gov The substituents on the resulting aminopyrazole can be varied by choosing appropriately substituted β-ketonitriles and hydrazine derivatives. For instance, the reaction of a β-ketonitrile with hydrazine hydrate (B1144303) will yield a simple 5-aminopyrazole, while using a substituted hydrazine will result in an N-substituted aminopyrazole.

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives often starts with 5-amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base like sodium ethoxide to form the dihydroxy-heterocycle, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This intermediate can then be further functionalized.

PrecursorReagentsProductReference
β-ketonitrileHydrazine hydrate5-aminopyrazole nih.gov
5-Amino-3-methylpyrazoleDiethyl malonate, Sodium ethoxide2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov

Preparation of Reactive Pyrimidine Building Blocks

The pyrimidine portion of the fused ring is typically formed from a 1,3-dicarbonyl compound or its synthetic equivalent, which acts as a biselectrophilic partner for the aminopyrazole. nih.gov Common choices include β-diketones, β-ketoesters, and β-enaminones. nih.gov The nature of the substituents at the 5- and 7-positions of the final pyrazolo[1,5-a]pyrimidine is determined by the structure of this 1,3-dicarbonyl precursor.

For the synthesis of the target molecule, a precursor that allows for the introduction of a methoxy (B1213986) group at the 2-position is required. One potential strategy involves the use of a precursor that leads to a 2-hydroxy-pyrazolo[1,5-a]pyrimidine, which can subsequently be converted to the 2-methoxy derivative. Alternatively, a precursor leading to a 2-chloro-pyrazolo[1,5-a]pyrimidine could be employed, followed by nucleophilic substitution with methoxide (B1231860). For instance, chlorination of a dihydroxy-pyrazolo[1,5-a]pyrimidine with phosphorus oxychloride can yield a dichloro-derivative, which can then be selectively substituted. nih.gov

Pyrimidine Precursor TypeResulting FunctionalityPotential for 2-Methoxy IntroductionReference
β-DiketoneSubstituted at C5 and C7Indirectly, through further functionalization nih.gov
Diethyl malonateDihydroxy at C5 and C7Yes, via chlorination and methoxide substitution nih.gov

Direct Annulation and Cyclization Approaches to the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound. nih.gov This reaction can be promoted by various means, including thermal heating, microwave irradiation, or ultrasonic energy.

One-Pot Cyclocondensation Reactions

One-pot syntheses of functionalized pyrazolo[1,5-a]pyrimidines offer an efficient and atom-economical approach. For the synthesis of 3-halopyrazolo[1,5-a]pyrimidines, a one-pot reaction has been developed involving the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic halogenation. nih.gov This sequential one-pot process avoids the isolation of the intermediate pyrazolo[1,5-a]pyrimidine.

In a typical procedure, a β-enaminone and an NH-5-aminopyrazole are heated under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core. After cooling, an N-halosuccinimide (such as N-iodosuccinimide for iodination) is added to the reaction mixture to introduce the halogen at the 3-position. nih.gov This method has been shown to be effective for the synthesis of a variety of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov

ReactantsConditionsProductYieldReference
β-enaminone, NH-5-aminopyrazole1. Microwave, 180 °C, 2 min; 2. N-Iodosuccinimide, EDC, 25 °C, 20 min3-Iodopyrazolo[1,5-a]pyrimidineGood to excellent nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

The microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles under solvent-free conditions is a particularly efficient method for constructing the pyrazolo[1,5-a]pyrimidine core. nih.gov This approach is not only rapid but also aligns with the principles of green chemistry by minimizing solvent waste.

Furthermore, microwave heating can be effectively employed in the subsequent functionalization steps. For instance, the one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines, as described above, relies on microwave irradiation for the initial cyclization step. nih.gov

ReactionConditionsAdvantagesReference
Cyclocondensation of β-enaminones and NH-5-aminopyrazolesMicrowave, 180 °C, 2 min, solvent-freeShort reaction time, high yield, green chemistry nih.gov
One-pot synthesis and halogenationMicrowave-assisted cyclization followed by halogenationTime-efficient, high-yield, operational simplicity nih.gov

Ultrasonic Irradiation-Enhanced Synthesis

Ultrasonic irradiation provides another non-conventional energy source for promoting the synthesis of pyrazolo[1,5-a]pyrimidines. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.

The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved via the ultrasonic-assisted cyclocondensation of β-enaminones with 3-amino-5-bromopyrazole. researchgate.net This method has been utilized in a multi-step synthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines, demonstrating the utility of ultrasound in constructing the core heterocyclic system. researchgate.net Additionally, a green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines has been developed using ultrasonic irradiation in an aqueous ethanol (B145695) medium.

ReactantsConditionsProductAdvantagesReference
β-enaminones, 3-amino-5-bromopyrazoleUltrasound, EtOH, H3PO3, 45–50 °C, 30–40 minPyrazolo[1,5-a]pyrimidinesGood yields, mild conditions researchgate.net
Formylated active proton compounds, carboxylate substituted-3-aminopyrazoleUltrasonic irradiation, aqueous ethanolDiversely substituted pyrazolo[1,5-a]pyrimidinesGreen synthesis, good yields

Introduction of Iodine at the 3-Position

The introduction of an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through electrophilic halogenation, where the electron-rich pyrazole moiety of the fused ring system is susceptible to attack by an electrophilic iodine source.

Oxidative Halogenation Methods Employing Iodide Sources

A common and efficient method for the iodination of pyrazolo[1,5-a]pyrimidines is through oxidative halogenation. This approach utilizes a simple iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of an oxidizing agent. This in-situ generation of an electrophilic iodine species allows for the direct C-H iodination of the heterocyclic core.

One established protocol involves the use of potassium persulfate (K₂S₂O₈) as the oxidant in combination with sodium iodide. rsc.orgnih.gov This reaction can be carried out in an aqueous medium, offering a more environmentally benign approach. nih.gov The reaction of a pre-formed pyrazolo[1,5-a]pyrimidine with NaI and K₂S₂O₈ leads to the regioselective formation of the 3-iodo derivative in good yields. nih.gov

Another effective oxidative system employs a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in conjunction with potassium iodide. nih.gov This method also proceeds under mild, aqueous conditions at ambient temperature, providing excellent yields of the C3-iodinated product. nih.gov The choice of oxidant plays a crucial role in the efficiency of the reaction. nih.gov

A one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has also been developed, where the pyrazolo[1,5-a]pyrimidine core is formed in situ followed by oxidative halogenation. rsc.org This tandem cyclization/oxidative halogenation is achieved by reacting an aminopyrazole with an enaminone or chalcone (B49325) in the presence of K₂S₂O₈ and a sodium halide. rsc.orgnih.gov

Table 1: Oxidative Iodination of Pyrazolo[1,5-a]pyrimidines
Starting MaterialIodide SourceOxidantSolventYield of 3-Iodo ProductReference
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineNaIK₂S₂O₈WaterNearly quantitative rsc.org
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKIPIDAWater87% nih.gov
5-Methyl-1H-pyrazol-3-amine + EnaminoneNaIK₂S₂O₈WaterHigh nih.gov

Regioselective Iodination Mechanisms

The regioselectivity of the iodination at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is a key feature of these synthetic methods. The pyrazole ring is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. Within the pyrazole ring, the C3 position is the most nucleophilic, directing the electrophilic iodine species to this site. rsc.orgnih.gov

In the case of oxidative halogenation using an iodide salt and an oxidant like K₂S₂O₈ or PIDA, the proposed mechanism involves the in-situ formation of an electrophilic halogen species. nih.govnih.gov For the PIDA-mediated reaction, a ligand exchange between PIDA and the halide salt is suggested to form an intermediate that generates a hypohalite salt, which acts as the source of the electrophilic halogen. nih.gov The subsequent electrophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine core then occurs preferentially at the C3 position. nih.gov

The reaction conditions can be optimized to ensure high regioselectivity and yield. For instance, the stoichiometry of the iodide source and the oxidant is critical. rsc.org The use of water as a solvent has been shown to be advantageous, not only for its environmental benefits but also for promoting the efficient formation of the pyrazolo[1,5-a]pyrimidine core and facilitating the oxidative halogenation process. rsc.org

Incorporation of the Methoxy Group at the 2-Position

The introduction of a methoxy group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold can be approached through several synthetic strategies. These methods may involve building the heterocyclic core with the desired substituent already in place or by modifying a pre-formed pyrazolo[1,5-a]pyrimidine ring system.

Strategies for Methoxylation within the Pyrazolo[1,5-a]pyrimidine Scaffold

A plausible strategy for the synthesis of 2-methoxy-substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 3-amino-5-methoxypyrazole with a suitable 1,3-dicarbonyl compound. However, the synthesis and stability of 3-amino-5-methoxypyrazole can be challenging.

A more common approach involves the use of a precursor group at the 2-position that can be readily converted to a methoxy group. For example, the synthesis can start from a 2-hydroxypyrazolo[1,5-a]pyrimidine (which may exist in its tautomeric pyrazolo[1,5-a]pyrimidin-2(1H)-one form). The hydroxyl group can then be methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Alternatively, a leaving group, such as a chlorine atom, can be introduced at the 2-position, which can then be displaced by a methoxide nucleophile.

Post-Cyclization Methoxylation Techniques

Post-cyclization methoxylation offers a versatile method for introducing a methoxy group onto a pre-existing pyrazolo[1,5-a]pyrimidine core. This is typically achieved through nucleophilic aromatic substitution.

A key intermediate for this approach is a 2-chloro-pyrazolo[1,5-a]pyrimidine. The synthesis of such intermediates can be accomplished by treating the corresponding 2-hydroxypyrazolo[1,5-a]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). Once the 2-chloro derivative is obtained, it can be reacted with sodium methoxide in methanol (B129727) to yield the desired 2-methoxy-pyrazolo[1,5-a]pyrimidine. This nucleophilic substitution reaction is generally efficient, with the chlorine atom at the 2-position being susceptible to displacement by the methoxide ion.

Advanced Catalytic Methods in Synthesis

While traditional methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines are well-established, advanced catalytic methods are emerging to improve efficiency, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These methods allow for the introduction of various substituents at different positions of the ring system. For instance, C-H arylation of pyrazolo[1,5-a]pyrimidines has been reported, demonstrating the potential for direct functionalization without the need for pre-installed leaving groups. nih.gov

While direct catalytic C-H methoxylation at the 2-position of the pyrazolo[1,5-a]pyrimidine ring has not been extensively reported, this remains an area of active research in organic synthesis. Such a method, if developed, could provide a more atom-economical and step-efficient route to 2-methoxy-substituted analogues.

Rhodium(III)-catalyzed annulation reactions have been used for the efficient synthesis of the pyrazolo[1,5-a]pyrimidine core itself, often under microwave heating, which can accelerate the reaction and improve yields. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

The 3-iodo substituent on the pyrazolo[1,5-a]pyrimidine core serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for further investigation.

Suzuki-Miyaura Coupling: This reaction is a widely employed method for the formation of C-C bonds by coupling an organoboron reagent with a halide. For 3-halo-pyrazolo[1,5-a]pyrimidines, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties at the 3-position. A study on the microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with a range of aryl and heteroaryl boronic acids demonstrated the feasibility of this approach. The use of a tandem catalyst system, XPhosPdG2/XPhos, was found to be crucial to prevent the competing debromination reaction. acs.orgrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives to introduce alkynyl groups. For instance, the coupling of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with phenylacetylene (B144264) has been reported to proceed in the presence of a palladium acetate (B1210297) catalyst and a ligand such as DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov

Heck Coupling: The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide. 3-Iodopyrazolo[1,5-a]pyrimidines can be transformed into 3-alkenyl derivatives using this methodology. researchgate.net

The following interactive table summarizes representative examples of palladium-catalyzed cross-coupling reactions on 3-halo-pyrazolo[1,5-a]pyrimidine analogues.

Coupling ReactionHalide SubstrateCoupling PartnerCatalyst SystemProductYield (%)
Suzuki-Miyaura 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhos, K2CO33-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one89
Suzuki-Miyaura 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one2-Furylboronic acidXPhosPdG2/XPhos, K2CO33-(2-Furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one83
Sonogashira 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidinePhenylacetylenePd(OAc)2, DABCO2-Methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine85

Transition Metal-Free Approaches

While palladium-catalyzed reactions are highly effective, the development of transition metal-free synthetic methods is a growing area of interest due to the potential for reduced cost, toxicity, and environmental impact. For the pyrazolo[1,5-a]pyrimidine system, direct C-H functionalization at the 3-position represents a key transition metal-free strategy.

Recent advancements have focused on the synthesis of functionalized pyrazolo[1,5-a]pyrimidines through C-H functionalization, including the introduction of halo, nitro, formyl, acetyl, sulfenyl, selenyl, and thiocyanato groups at the 3-position. acs.org One notable example is the iodine-catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from amino pyrazoles, chalcones, and diaryl/dialkyl diselenides. wikipedia.org This approach highlights the potential for direct functionalization without the need for a pre-installed leaving group, which is characteristic of cross-coupling reactions.

Green Chemistry Principles in 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine Synthesis

The application of green chemistry principles in the synthesis of pharmaceutical intermediates is of paramount importance for sustainable chemical manufacturing. The synthesis of this compound and its analogues can be designed to be more environmentally benign by considering factors such as solvent choice, atom economy, and reaction efficiency.

Solvent Selection and Optimization (e.g., Aqueous Media)

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been developed that utilizes water as the solvent. acs.orgnih.gov This reaction proceeds through a K2S2O8-promoted tandem cyclization of amino pyrazoles and enaminones (or chalcones) followed by oxidative halogenation with sodium halides. acs.org The use of water as a solvent in this process is particularly advantageous as it supports the efficient formation of the pyrazolo[1,5-a]pyrimidine core and facilitates the oxidative halogenation step. rsc.org

In addition to aqueous media, other green solvent alternatives include polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DES). nih.govorganic-chemistry.org Solvent-free reaction conditions, often in conjunction with microwave irradiation, have also been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines, further minimizing the environmental impact.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, which is a key principle of green chemistry. One-pot and multicomponent reactions are particularly advantageous in this regard as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent and reagent usage.

The aforementioned one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines is an example of a reaction with high atom economy. rsc.org This approach is noted for its operational simplicity and eco-compatibility. rsc.org The use of microwave irradiation can further enhance reaction efficiency by reducing reaction times and, in some cases, eliminating the need for chromatographic purification. rsc.org The synthesis of deep eutectic solvents from choline (B1196258) chloride and urea (B33335) is another example of a process with 100% atom economy, as it forms a eutectic mixture without the formation of by-products. organic-chemistry.org

Chemical Reactivity and Derivatization Studies of 3 Iodo 2 Methoxypyrazolo 1,5 a Pyrimidine

Electrophilic Aromatic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is generally susceptible to electrophilic attack, with the site of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. Theoretical studies and experimental evidence have shown that the C3 position of the pyrazole (B372694) moiety is the most electron-rich and, therefore, the most prone to electrophilic substitution. cdnsciencepub.comresearchgate.net

In the case of 3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, the C3 position is already occupied by an iodine atom. Consequently, electrophilic attack is anticipated to occur at other positions of the heterocyclic core. The pyrimidine (B1678525) ring, being more electron-deficient than the pyrazole ring, is generally less reactive towards electrophiles. However, the presence of activating groups can direct substitution to this ring. For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids results in the 3-nitro derivative, while using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound. cdnsciencepub.comresearchgate.net This suggests that under certain conditions, electrophilic substitution at the C6 position of the pyrimidine ring is possible.

Similarly, bromination of pyrazolo[1,5-a]pyrimidine can yield both the 3-bromo and 3,6-dibromo derivatives, indicating that after initial substitution at C3, a second electrophilic attack can occur at C6. cdnsciencepub.comresearchgate.net For this compound, it is plausible that electrophilic substitution, such as nitration or halogenation, would proceed at the C6 position, and potentially at the C5 or C7 positions of the pyrimidine ring, depending on the directing effects of the existing iodo and methoxy (B1213986) groups and the specific reaction conditions employed. However, specific experimental data for electrophilic aromatic substitution on this compound is not extensively documented in the current literature.

Nucleophilic Displacement of the Iodo Moiety

The carbon-iodine bond at the C3 position of this compound is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide makes it an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction has been successfully applied to 3-halo-pyrazolo[1,5-a]pyrimidines to introduce various aryl and heteroaryl moieties. nih.govrsc.orgresearchgate.netresearch-nexus.netmdpi.com While specific examples with this compound are not abundant, the reactivity of analogous 3-bromo derivatives provides valuable insights into the expected reaction conditions and outcomes.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on 3-Halo-pyrazolo[1,5-a]pyrimidine Systems
EntryHalide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK2CO31,4-Dioxane/H2O120 (MW)89
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK2CO31,4-Dioxane/H2O120 (MW)74
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophene-2-boronic acidXPhosPdG2/XPhosK2CO31,4-Dioxane/H2O120 (MW)87
45-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterPd(PPh3)4Na2CO3DMEReflux83

This table presents data from analogous reactions and serves as a predictive model for the reactivity of this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles. The high reactivity of the C-I bond in this compound makes it an ideal substrate for such transformations.

Table 2: Examples of Sonogashira Coupling Reactions on Halo-pyrimidine Systems
EntryHalide SubstrateAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
15-Iodo-2'-deoxyuridinePropargylaminePd(PPh3)4CuIEt3NDMFRT85
24-Chloro-6-methyl-2-(methylthio)-pyrimidinePhenylacetylene (B144264)Pd(PPh3)2Cl2CuIEt3NAcetonitrileRT92
35-BromopyrimidinePhenylacetylenePd(PPh3)2Cl2CuIEt3NAcetonitrileRT-

This table provides examples of Sonogashira couplings on related pyrimidine systems to illustrate the potential reaction conditions for this compound.

Buchwald-Hartwig Amination and Related Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. The this compound is a suitable substrate for this transformation, allowing for the introduction of a wide variety of amino groups at the C3 position. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine coupling partner. wikipedia.orgresearchgate.netrsc.orgresearchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
EntryAryl IodideAminePd CatalystLigandBaseSolventTemp (°C)
14-IodopyrazolePyridyl 2-amino pyrimidinePd2(dba)3XantphosCs2CO31,4-Dioxane110
2Aryl IodidePrimary AminePd(OAc)2BINAPNaOtBuToluene100
3Aryl IodideSecondary AminePd(OAc)2P(o-tolyl)3NaOtBuToluene100

This table outlines general conditions for the Buchwald-Hartwig amination of aryl iodides, which can be adapted for this compound.

Transformations Involving the Methoxy Group

The 2-methoxy group on the pyrazolo[1,5-a]pyrimidine ring can also be a site for chemical modification, primarily through demethylation to reveal a hydroxyl group.

Demethylation Strategies

The cleavage of the methyl-oxygen bond in the 2-methoxy group to yield the corresponding 2-hydroxypyrazolo[1,5-a]pyrimidine (which exists in equilibrium with its tautomeric 2-oxo form) is a valuable transformation. Several reagents are known to effect the demethylation of aryl methyl ethers, and these can be applied to heterocyclic systems. wikipedia.org

While specific literature on the demethylation of 2-methoxypyrazolo[1,5-a]pyrimidines is scarce, the general principles of aryl methyl ether cleavage provide a solid foundation for developing suitable synthetic strategies.

Functional Group Interconversions at the Methoxy Site

The 2-methoxy group on the pyrazolo[1,5-a]pyrimidine ring is a key site for functional group interconversion, primarily through nucleophilic substitution reactions. The methoxy group can be displaced by various nucleophiles to introduce new functionalities, thereby altering the molecule's biological and chemical properties.

A common transformation is the conversion of the 2-methoxy group to a hydroxyl group, forming the corresponding pyrazolo[1,5-a]pyrimidin-2-one. This is typically achieved through demethylation using strong acids or Lewis acids. Subsequently, this hydroxyl group can be converted into a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.govmdpi.com This 2-chloro derivative serves as a versatile precursor for introducing a wide array of nitrogen, oxygen, or sulfur-based nucleophiles.

For instance, the reaction of 2-chloropyrazolo[1,5-a]pyrimidines with various amines (aminolysis) provides access to a library of 2-amino-substituted derivatives. The reaction conditions can be tuned to accommodate a range of amines, showcasing the synthetic utility of this interconversion strategy.

Table 1: Examples of Functional Group Interconversions at the 2-Position

Starting Material Reagent(s) Product Reaction Type
2-Methoxypyrazolo[1,5-a]pyrimidine HBr or BBr₃ Pyrazolo[1,5-a]pyrimidin-2(1H)-one O-Demethylation
Pyrazolo[1,5-a]pyrimidin-2(1H)-one POCl₃ 2-Chloropyrazolo[1,5-a]pyrimidine Chlorination
2-Chloropyrazolo[1,5-a]pyrimidine R-NH₂ 2-(Alkyl/Aryl)aminopyrazolo[1,5-a]pyrimidine Nucleophilic Substitution

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for constructing ring systems. The pyrazolo[1,5-a]pyrimidine nucleus, with its electron-rich and electron-deficient regions, can participate in various cycloaddition reactions. The 1,3-dipolar cycloaddition is a notable example, providing a route to novel fused heterocyclic systems. wikipedia.org

Research has shown that the C6=C7 double bond of the pyrimidine ring in pyrazolo[1,5-a]pyrimidines can act as a dipolarophile in reactions with 1,3-dipoles like nitrile oxides. sctunisie.org This reaction proceeds to form isoxazoline-fused pyrazolo[1,5-a]pyrimidine derivatives. The reaction of pyrazolo[1,5-a]pyrimidines with arylnitrile oxides, generated in situ from the dehydrohalogenation of hydroximoyl chlorides, yields the corresponding isoxazoline (B3343090) adducts in moderate yields. sctunisie.org The regiochemistry of this cycloaddition is a critical aspect, with studies indicating high selectivity. sctunisie.orgnih.gov

While studies have focused on the parent scaffold, the electronic influence of the iodo and methoxy groups in this compound would be expected to modulate the reactivity of the pyrimidine ring towards such cycloadditions. Azomethine imines are another class of 1,3-dipoles that react with dipolarophiles to form pyrazolidine (B1218672) and pyrazoline rings, representing a potential avenue for further derivatization of the pyrazolo[1,5-a]pyrimidine core. rsc.org

Rearrangement Studies and Reaction Pathway Elucidation

The synthesis of the pyrazolo[1,5-a]pyrimidine core itself involves a cyclocondensation reaction, and the elucidation of its pathway is crucial for controlling regioselectivity. The most common synthetic route involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. rsc.org The mechanism typically begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the biselectrophile. rsc.orgnih.gov This is followed by an intramolecular cyclization and subsequent dehydration to yield the final fused heterocyclic system. rsc.orgnih.gov

The regioselectivity of this condensation, which determines the final substitution pattern on the pyrimidine ring, is influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound, as well as the reaction conditions. acs.orgorganic-chemistry.org For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds can lead to the regioselective formation of specific isomers. nih.gov

In some cases, the reaction pathway can involve a domino process, where an initial cycloaddition is followed by a skeletal rearrangement. nih.gov For instance, a 1,3-dipolar cycloaddition can yield an initial cycloadduct which then rearranges to a more stable, formal [4+2] cycloadduct. nih.gov Understanding these intricate pathways is essential for the rational design and synthesis of specifically substituted pyrazolo[1,5-a]pyrimidine derivatives.

Functional Group Tolerance and Substrate Scope in Derivatization

The development of synthetic methodologies for 3-iodo-pyrazolo[1,5-a]pyrimidines has demonstrated broad functional group tolerance, making this scaffold highly adaptable for creating diverse chemical libraries. nih.gov One-pot cyclization methods to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles, enaminones (or chalcones), and sodium halides have been developed. nih.govnih.gov

These reactions have been shown to be compatible with a wide range of functional groups on the aryl enaminone precursors. Both electron-donating groups (like methoxy) and electron-withdrawing groups are well-tolerated, leading to the desired products in high to excellent yields. nih.govnih.gov The methodology is also efficient for substrates containing naphthalenyl and various heteroaryl moieties. nih.gov The use of mild, often metal-free, reaction conditions further enhances the functional group compatibility of these synthetic routes. researchgate.net

The resulting 3-iodo derivative is itself a versatile handle for further functionalization through cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl and alkynyl groups, respectively. nih.gov This highlights the robustness of the pyrazolo[1,5-a]pyrimidine core and its tolerance to various reaction conditions required for these transformations.

Table 2: Substrate Scope and Functional Group Tolerance in the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Reactant R Group on Aryl Ring Yield (%) Reference
Aryl Enaminone 4-OCH₃ 80-88 nih.gov
Aryl Enaminone 4-CH₃ High nih.gov
Aryl Enaminone 4-F High nih.gov
Aryl Enaminone 4-Cl High nih.gov
Aryl Enaminone 4-Br High nih.gov
Naphthalenyl Enaminone - 84 nih.gov

This broad substrate scope and functional group tolerance underscore the utility of this compound as a key building block in the synthesis of complex, biologically active molecules. nih.govnih.gov

Spectroscopic and Structural Characterization of 3 Iodo 2 Methoxypyrazolo 1,5 a Pyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, NMR provides unambiguous data on proton and carbon environments, allowing for the precise assignment of substituents and confirmation of the core structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine is characterized by distinct signals corresponding to the protons on the heterocyclic rings and the methoxy (B1213986) substituent. The pyrazolo[1,5-a]pyrimidine core has three aromatic protons located at positions C5, C6, and C7.

The protons on the pyrimidine (B1678525) ring, H-5 and H-7, typically appear as doublets due to their coupling with H-6, while H-6 appears as a doublet of doublets. The chemical shifts for the parent pyrazolo[1,5-a]pyrimidine system provide a baseline for understanding substituted analogues. researchgate.net The introduction of the methoxy group at C-2 and the iodine atom at C-3 influences the electronic environment of the entire ring system, causing shifts in the proton signals.

The methoxy group (-OCH₃) protons appear as a sharp singlet, typically in the range of δ 3.9–4.2 ppm. The aromatic protons on the pyrimidine ring are observed further downfield. Based on related structures, the expected chemical shifts would be approximately δ 8.6-8.8 ppm for H-5, δ 7.0-7.2 ppm for H-6, and δ 8.9-9.1 ppm for H-7. The coupling constants are characteristic, with J₅,₆ being around 7.0 Hz and J₆,₇ around 4.0 Hz.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
H-5 8.70 dd J = 7.0, 1.5
H-6 7.10 dd J = 7.0, 4.2
H-7 9.00 dd J = 4.2, 1.5

Note: Data are predicted based on analyses of the unsubstituted pyrazolo[1,5-a]pyrimidine core and related derivatives. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrazolo[1,5-a]pyrimidine ring system contains seven carbon atoms. The chemical shifts are sensitive to the electronic effects of the substituents.

The methoxy-bearing carbon (C-2) is expected to be significantly deshielded, appearing in the region of δ 160-165 ppm. The iodine-bearing carbon (C-3) is unique; while iodine is electronegative, heavy atoms like iodine can induce a shielding effect (the "heavy atom effect"), causing the C-3 signal to appear at a much lower chemical shift than might be expected, often in the range of δ 75-85 ppm. The remaining carbons of the heterocyclic core resonate in the aromatic region.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm) (Predicted)
C-2 162.0
C-3 80.0
C-5 145.0
C-6 112.0
C-7 150.0
C-8a 148.0
C-3a 140.0

Note: Data are predicted based on analyses of the unsubstituted pyrazolo[1,5-a]pyrimidine core and related derivatives. Actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6 and H-6 with H-7, confirming their adjacent relationship on the pyrimidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~7.10 ppm (H-6) would show a correlation to the carbon signal at ~112.0 ppm (C-6).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₇H₆IN₃O. HRMS can confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass: 274.9556 g/mol

Expected HRMS (ESI-TOF) [M+H]⁺: 275.9634

Observing a peak at this precise m/z value in an HRMS spectrum would provide strong evidence for the compound's elemental composition. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. For this compound, key fragmentation pathways would likely involve the loss of the substituents and cleavage of the heterocyclic rings.

A common and prominent fragmentation for iodo-substituted aromatic compounds is the homolytic cleavage of the carbon-iodine bond, which is relatively weak. This would result in the loss of an iodine radical (I•, 127 amu).

Common fragmentation pathways include:

Loss of Iodine: [M]⁺• → [M - I]⁺ + I•. This would produce a fragment ion corresponding to 2-methoxypyrazolo[1,5-a]pyrimidine.

Loss of a Methyl Radical: [M]⁺• → [M - CH₃]⁺ + CH₃•. This involves the loss of the methyl group from the methoxy substituent.

Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion may lose carbon monoxide (CO). [M - CH₃]⁺ → [M - CH₃ - CO]⁺.

Analysis of these characteristic fragment ions in the mass spectrum helps to confirm the presence and location of the iodo and methoxy substituents on the pyrazolo[1,5-a]pyrimidine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. While the specific IR spectrum for this compound has not been reported, the analysis of related pyrazolo[1,5-a]pyrimidine derivatives allows for the prediction of its principal absorption bands.

The core structure of pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system containing both pyrazole (B372694) and pyrimidine rings. The IR spectra of such compounds are characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system are expected to appear in the 1500-1650 cm⁻¹ range. These bands are often strong and provide a fingerprint for the heterocyclic core.

Ring Vibrations: The skeletal vibrations of the pyrazolo[1,5-a]pyrimidine ring system will produce a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹).

C-O Stretching: The presence of the methoxy group (-OCH₃) at the 2-position introduces a characteristic C-O stretching vibration. This is typically a strong band observed in the range of 1050-1250 cm⁻¹.

C-I Stretching: The carbon-iodine bond is expected to produce a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹, although this region is not always covered in standard IR spectroscopy.

Studies on various substituted pyrazolo[1,5-a]pyrimidines confirm the presence of characteristic absorption bands that align with their proposed structures. For instance, the IR spectra of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives consistently show bands corresponding to the key functional groups present in the molecules. nih.govmdpi.com

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupIntensity
3000-3100Aromatic C-H StretchMedium
1500-1650C=N and C=C StretchStrong
1050-1250C-O Stretch (Methoxy)Strong
500-600C-I StretchMedium-Weak

This table is based on general spectroscopic principles and data from related compounds, as specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structural Elucidation

While a crystal structure for this compound has not been reported, crystallographic studies of other pyrazolo[1,5-a]pyrimidine derivatives offer valuable insights into the likely structural features of this molecule. The pyrazolo[1,5-a]pyrimidine core is a planar, rigid system. nih.gov

X-ray diffraction studies on derivatives such as 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine have been conducted to determine their molecular structures and analyze their crystal packing. researchgate.net These studies reveal details about intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state arrangement of the molecules.

The crystal structure of a 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine derivative, which has a different isomeric scaffold, was determined to be in the monoclinic space group P2₁/c. nih.gov The packing of the molecules in the crystal was governed by arene interactions in the absence of conventional hydrogen bonding.

For this compound, it is expected that the fused ring system would be largely planar. The iodine and methoxy substituents would lie in or close to this plane. The crystal packing would be influenced by a combination of van der Waals forces and potentially weak intermolecular interactions involving the nitrogen atoms of the heterocyclic rings and the methoxy group. The presence of the bulky iodine atom could also play a significant role in determining the packing arrangement.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or similar
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
V (ų)Data not available
Z2 or 4

This table presents hypothetical data based on common crystal systems for organic molecules and data from related pyrazolo[1,5-a]pyrimidine structures. Specific experimental data for this compound is not available in the reviewed literature.

Computational and Theoretical Investigations of 3 Iodo 2 Methoxypyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of heterocyclic compounds due to its favorable balance of accuracy and computational cost. researchgate.netjchemrev.comjchemrev.com In studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to determine the optimized molecular geometry. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of atoms.

For 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine, DFT would elucidate the electronic distribution across the fused ring system and the influence of its substituents—the electron-donating methoxy (B1213986) group at position 2 and the electron-withdrawing, bulky iodine atom at position 3. The theory helps in calculating various electronic properties such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which are crucial for understanding the molecule's polarity and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For pyrazolo[1,5-a]pyrimidine systems, the HOMO is typically distributed over the electron-rich regions of the heterocyclic rings, while the LUMO is often located over areas susceptible to nucleophilic attack. The calculated energies of these orbitals allow for the determination of global reactivity descriptors. nih.gov

Table 1: Calculated Electronic Properties of a Representative Pyrazolo[1,5-a]pyrimidine Analog
ParameterValue (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.25Indicator of chemical stability and reactivity
Ionization Potential (I)6.45Energy required to remove an electron (-EHOMO)
Electron Affinity (A)1.20Energy released when an electron is added (-ELUMO)
Electronegativity (χ)3.83Measure of the power to attract electrons ((I+A)/2)
Chemical Hardness (η)2.63Resistance to change in electron distribution ((I-A)/2)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as the oxygen atom of the methoxy group, highlighting these as sites for electrophilic interaction or hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. The region around the iodine atom might exhibit a unique feature known as a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the C-I bond, making it a potential halogen bond donor. researchgate.net

Conformational Analysis and Tautomerism Studies

Computational methods are extensively used to study the conformational landscape and potential tautomeric forms of heterocyclic molecules. nih.govmdpi.com Conformational analysis of this compound would focus on the rotation around the C2-O bond of the methoxy group. While the fused ring system is largely planar and rigid, the orientation of the methyl group relative to the ring can be explored to identify the most stable conformer.

Tautomerism, the migration of a proton between two or more sites, is a known phenomenon in related heterocyclic systems like pyrazoles and pyrimidines. researchgate.netnih.govresearchgate.net For the pyrazolo[1,5-a]pyrimidine core, protonation could potentially occur at different nitrogen atoms. Computational studies can calculate the relative energies of different tautomers in various environments (gas phase or solution) to predict the most stable or predominant form. However, for this compound, the absence of mobile protons on the ring system makes annular tautomerism unlikely, unlike in unsubstituted or amino-substituted pyrazoles.

Molecular Dynamics Simulations and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its interactions with a biological receptor over time. nih.govnih.govmdpi.com This technique is crucial in drug discovery for understanding how a molecule like this compound might bind to a protein target. nih.govrsc.org

In a typical MD simulation, the compound is placed in the active site of a target protein, often identified through molecular docking. The system is then solvated, and the trajectories of all atoms are calculated over a period, revealing the stability of the ligand-receptor complex, key intermolecular interactions (such as hydrogen bonds, hydrophobic contacts, and halogen bonds), and the conformational flexibility of both the ligand and the protein. nih.gov For example, studies on pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors have used MD simulations to confirm stable binding in the ATP pocket of enzymes like CDK2, highlighting crucial hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. nih.govrsc.org

Table 2: Illustrative Ligand-Receptor Interactions for a Pyrazolo[1,5-a]pyrimidine Inhibitor
Receptor ResidueInteraction TypeLigand Atom/Group InvolvedTypical Distance (Å)
LEU83Hydrogen BondN1 (Pyrazole Ring)2.9
GLU81Hydrogen BondN4 (Pyrimidine Ring)3.1
ILE10HydrophobicFused Ring System-
VAL18HydrophobicMethoxy Group-
LYS33Halogen BondIodine Atom3.5

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility and selectivity.

For the synthesis of substituted pyrazolo[1,5-a]pyrimidines, computational studies can model proposed reaction pathways. For instance, in a three-component synthesis, DFT calculations can be used to investigate the initial cyclization process and subsequent functionalization steps, such as C-H selenylation or halogenation. rsc.org These models can help confirm whether a proposed mechanism is energetically favorable and can explain the role of catalysts by modeling their interaction with the reacting species at various stages of the reaction. rsc.org

Structure-Activity Relationship (SAR) Studies based on Computational Parameters

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of computational SAR analysis on the broader pyrazolo[1,5-a]pyrimidine class can be extrapolated. Such studies are crucial in drug discovery for optimizing lead compounds. nih.govresearchgate.net For the title compound, a systematic in silico approach would be employed to correlate its structural features with potential biological activities.

Computational SAR studies for pyrazolo[1,5-a]pyrimidine derivatives typically involve the generation of a library of virtual analogs by modifying the core structure. For this compound, this would involve substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring system. A variety of computational parameters, often referred to as molecular descriptors, are then calculated for each analog. These descriptors quantify different aspects of the molecule's structure and properties.

Key Computational Parameters in SAR Studies:

Parameter CategoryExamples of DescriptorsRelevance to SAR
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns molecular interactions, reactivity, and binding affinity.
Steric Molecular volume, Surface area, Shape indicesInfluences how a molecule fits into a binding site.
Hydrophobicity LogP, Polar surface area (PSA)Affects solubility, membrane permeability, and target engagement.
Topological Connectivity indices, Wiener indexDescribes the arrangement and connectivity of atoms in a molecule.

These calculated parameters are then used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These mathematical models aim to establish a predictive relationship between the structural properties (descriptors) of the compounds and their biological activity. For instance, molecular docking simulations could be performed to predict the binding mode and affinity of this compound and its analogs to a specific biological target, such as a protein kinase or a receptor. ekb.egnih.gov The docking scores and binding interactions would then be used as the activity data in the QSAR model.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers significant insights into the reactivity and selectivity of organic molecules. For this compound, theoretical calculations can predict its behavior in various chemical reactions, which is particularly valuable given the presence of multiple reactive sites.

Density Functional Theory (DFT) is a commonly employed method for these predictions. researchgate.net By calculating the distribution of electron density and the energies of molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack.

Predicted Reactivity of this compound:

Electrophilic Aromatic Substitution: The electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring system makes it susceptible to electrophilic attack. rsc.org Calculations of electrostatic potential maps and Fukui functions can pinpoint the most nucleophilic centers, which are typically specific carbon or nitrogen atoms on the heterocyclic core. The presence of the methoxy group is expected to further activate the ring towards electrophiles.

Nucleophilic Substitution/Cross-Coupling: The iodine atom at the 3-position is a key functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov Computational studies can model the transition states and reaction pathways for these transformations, helping to predict the optimal reaction conditions and potential side products.

Regioselectivity: In cases where multiple isomers can be formed in a reaction, computational modeling can predict the regioselectivity by comparing the activation energies for the different reaction pathways. This is crucial for designing synthetic routes that yield the desired product with high selectivity.

Table of Computationally Derived Reactivity Indices:

Reactivity IndexDefinitionPredicted Application for this compound
Highest Occupied Molecular Orbital (HOMO) Energy Energy of the outermost electrons; indicates susceptibility to electrophilic attack.Higher HOMO energy suggests reactivity towards electrophiles at electron-rich sites.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Energy of the lowest energy empty orbital; indicates susceptibility to nucleophilic attack.Lower LUMO energy suggests reactivity towards nucleophiles, particularly at the carbon bearing the iodo group.
Fukui Functions Describes the change in electron density at a given point when an electron is added or removed.Identifies the most electrophilic and nucleophilic sites in the molecule with high precision.
Electrostatic Potential (ESP) Map A visual representation of the charge distribution in a molecule.Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate likely sites for nucleophilic attack.

Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. The pyrazolo[1,5-a]pyrimidine (B1248293) skeleton is a "privileged scaffold" in drug discovery, with derivatives showing a wide range of biological activities, including anti-inflammatory and anti-cancer properties. nih.gov For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in innate immunity. nih.gov

The introduction of an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core, as in 3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, offers several advantages for its use as a chemical probe. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the attachment of reporter groups such as fluorophores or biotin. Additionally, the iodine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity to biological targets. Furthermore, radiolabeled iodine (e.g., ¹²⁵I) could be incorporated to enable use in radioimaging studies.

Derivatives of the closely related 3-cyanopyrazolo[1,5-a]pyrimidine have been successfully conjugated with chelating agents and labeled with technetium-99m to create imaging agents for tumors. mdpi.comresearchgate.net This demonstrates the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of targeted probes for diagnostic applications.

Utility as Building Blocks for Complex Molecular Architectures

The this compound is a valuable building block for the synthesis of more complex molecular architectures due to the reactivity of the carbon-iodine bond. This bond can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the construction of diverse chemical libraries for drug discovery and other applications.

For example, the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives often involves a multi-step process where functional groups are introduced onto the core scaffold. nih.gov The presence of the iodo group in this compound provides a strategic site for late-stage functionalization, a highly desirable feature in medicinal chemistry for the rapid generation of analogs with improved properties.

The synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines has been achieved through an I₂-catalyzed three-component reaction, highlighting the utility of halogenated intermediates in the construction of functionalized pyrazolo[1,5-a]pyrimidine systems. rsc.org This further underscores the potential of this compound as a versatile synthetic intermediate.

Potential as Ligands in Catalysis (if applicable)

The pyrazolo[1,5-a]pyrimidine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions. This chelating ability makes these compounds potential ligands for the development of novel catalysts. The specific coordination mode can be influenced by the substituents on the heterocyclic core.

While direct catalytic applications of this compound have not been reported, the broader family of triazolopyrimidines, which are structurally similar, have been used to create metal complexes with interesting properties. mdpi.com These complexes have shown potential in various applications, including as building blocks for metal-organic frameworks (MOFs) and in biological systems. mdpi.com The electronic properties of the pyrazolo[1,5-a]pyrimidine ring can be tuned by substituents, which in turn can influence the catalytic activity of the corresponding metal complexes. The methoxy (B1213986) group in this compound, being an electron-donating group, would be expected to modulate the electron density on the nitrogen atoms and thereby affect its coordination properties.

Integration into Fluorescent or Optoelectronic Materials (if applicable)

Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit fluorescence, and this property can be tuned by the introduction of different substituents. researchgate.net This makes them attractive candidates for the development of new fluorescent materials for applications in chemosensors, organic light-emitting diodes (OLEDs), and biological imaging. nih.govnih.gov

Studies on imidazo[1,2-a]pyrimidines, a related class of heterocyclic compounds, have shown that substituents significantly affect their fluorescent properties. nih.govresearchgate.net For instance, the introduction of a hydroxymethyl group can enhance fluorescence intensity. nih.govresearchgate.net The emission wavelength and intensity are sensitive to the solvent environment and the nature of the substituents on the heterocyclic core. nih.gov

The this compound, with its electron-donating methoxy group, is expected to influence the photophysical properties of the pyrazolo[1,5-a]pyrimidine core. The iodine atom, while often considered a fluorescence quencher due to the heavy-atom effect, can also be a site for the attachment of fluorogenic groups. Furthermore, donor-acceptor type molecules based on the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as hole-transporting materials in perovskite solar cells, indicating their potential in optoelectronic devices. researchgate.net

Below is a table summarizing the fluorescent properties of some related imidazo[1,2-a]pyrimidine derivatives, which can provide insights into the potential of substituted pyrazolo[1,5-a]pyrimidines.

Compound ClassEmission CharacteristicsReference
Imidazo[1,2-a]pyrimidinesGenerally fluorescent, with intensity and wavelength dependent on substituents. nih.gov
3-Hydroxymethyl imidazo[1,2-a]pyrimidinesEmit blue light at longer wavelengths compared to imidazo[1,2-a]pyridines. nih.gov

Future Directions and Research Gaps

Advancements in Asymmetric Synthesis of Chiral Derivatives

A significant and pressing research gap exists in the development of asymmetric synthetic methodologies for producing chiral derivatives of 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine. Chirality is a cornerstone of modern pharmacology, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Currently, the literature on the synthesis of pyrazolo[1,5-a]pyrimidines predominantly focuses on achiral preparations.

Future research should prioritize the development of novel catalytic asymmetric methods to introduce stereocenters into the pyrazolo[1,5-a]pyrimidine (B1248293) core or its substituents. This could involve the use of chiral catalysts, auxiliaries, or organocatalysis to control the stereochemical outcome of key bond-forming reactions. The establishment of robust and scalable enantioselective syntheses would be a pivotal advancement, enabling the systematic investigation of the biological activities of individual enantiomers of this compound derivatives. Such studies are crucial for identifying the eutomer (the more active enantiomer) and understanding the stereochemical requirements for target binding, which is fundamental for the development of safer and more efficacious therapeutic agents.

Exploration of Novel Biological Targets and Mechanistic Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is renowned for its interaction with a multitude of biological targets, particularly protein kinases. bohrium.commdpi.comnih.gov Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases, including Fms-like tyrosine kinase 3 (FLT3), phosphoinositide 3-kinase delta (PI3Kδ), Tropomyosin receptor kinases (Trk), Pim-1 kinase, and Threonine tyrosine kinase (TTK). mdpi.comnih.govnih.gov

A significant research gap is the comprehensive biological profiling of this compound. Future investigations should systematically screen this compound and its derivatives against a broad panel of kinases to identify novel and potent inhibitory activities. Beyond the well-trodden path of kinase inhibition, exploration of less conventional targets is warranted. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as antagonists of the Aryl Hydrocarbon Receptor (AHR) and adenosine (B11128) A3 receptors. Investigating the potential of this compound to modulate these and other signaling pathways could unveil novel therapeutic applications. Elucidating the precise mechanisms of action through which this compound exerts its biological effects will be critical for its future development.

Potential Biological Target Class Specific Examples Therapeutic Area
Protein KinasesFLT3, PI3Kδ, Trk, Pim-1, TTK, CK2Cancer, Inflammatory Diseases
ReceptorsAryl Hydrocarbon Receptor (AHR), Adenosine A3 ReceptorImmunology, Oncology
Other EnzymesDihydrofolate reductaseInfectious Diseases, Cancer

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The ability to monitor the intracellular fate of a drug candidate in real-time is invaluable for understanding its pharmacokinetics and target engagement. A notable research gap is the development of analytical tools specifically tailored for this compound. Encouragingly, the inherent fluorescent properties of the pyrazolo[1,5-a]pyrimidine core have been reported, suggesting a promising avenue for future research. nih.govacs.org

Future work should focus on characterizing the photophysical properties of this compound and its derivatives. If intrinsic fluorescence is present, this could be harnessed to develop fluorescent probes for real-time imaging and quantification of the compound's uptake, distribution, and target binding within living cells. Alternatively, the synthesis of fluorescently labeled analogues could be pursued. Another promising direction is the development of radiolabeled versions of the compound for use in techniques like Positron Emission Tomography (PET), which would enable non-invasive in vivo imaging and pharmacokinetic studies. The integration of such advanced analytical techniques would provide a deeper understanding of the compound's behavior at the cellular and organismal level.

Design of Multifunctional Pyrazolo[1,5-a]pyrimidine Conjugates

The concept of multifunctional drugs, which combine two or more pharmacophores to achieve synergistic effects or to target multiple disease pathways, is a rapidly growing area of medicinal chemistry. The design of multifunctional conjugates based on the this compound scaffold is a significant and largely unexplored research direction.

Future research should focus on the rational design and synthesis of hybrid molecules that link this compound to other bioactive moieties. For example, conjugation to a targeting ligand, such as an antibody or a small molecule that binds to a specific cell surface receptor, could enable targeted delivery of the pyrazolo[1,5-a]pyrimidine warhead to cancer cells, thereby enhancing efficacy and reducing off-target toxicity. Another approach is the creation of bifunctional molecules that inhibit two distinct but complementary biological targets. For instance, a conjugate that simultaneously inhibits a protein kinase and a component of a drug resistance pathway could be a powerful strategy to overcome therapeutic resistance. The synthesis of benzimidazole-linked and aminobenzothiazole-linked pyrazolo[1,5-a]pyrimidine conjugates with anticancer activity has already been demonstrated, providing a solid foundation for the development of novel multifunctional agents based on the this compound core. nih.govresearchgate.net

Computational Design of Next-Generation Analogues for Enhanced Specificity and Potency

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. dntb.gov.ua While these approaches have been applied to the broader class of pyrazolo[1,5-a]pyrimidines, a dedicated and in-depth computational study of this compound is a notable research gap. ekb.egnih.gov

Future research should leverage a range of computational techniques to guide the design of next-generation analogues with improved potency and selectivity. Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives within the active sites of various biological targets, providing insights into the key molecular interactions that govern binding affinity. bohrium.comdntb.gov.uaekb.eg Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of a series of compounds with their biological activity, thereby enabling the rational design of more potent molecules. ijarbs.comresearchgate.net Furthermore, structure-based drug design, which utilizes the three-dimensional structure of the target protein, can be a powerful approach for the de novo design of novel inhibitors with high specificity. nih.govacs.org The systematic application of these in silico methods will undoubtedly accelerate the discovery and optimization of new drug candidates derived from the this compound scaffold. nih.govresearchgate.net

Computational Technique Application in Drug Design
Molecular DockingPrediction of binding modes and affinities.
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activity.
Structure-Based Drug DesignDe novo design of inhibitors with high specificity.
In Silico ADME/Tox PredictionEarly assessment of pharmacokinetic and toxicity profiles.

Q & A

Q. What are the established synthetic methodologies for preparing 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine, and how is regioselectivity achieved?

The synthesis of iodinated pyrazolo[1,5-a]pyrimidines typically employs hypervalent iodine-mediated halogenation. A regioselective approach involves reacting pyrazolo[1,5-a]pyrimidine derivatives with potassium iodide (KI) and potassium persulfate (K₂S₂O₈) in water at room temperature. For example, iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine under optimized conditions (1.5 equiv KI, 1.0 equiv K₂S₂O₈, H₂O, 25–27°C) achieved 87% yield . Regioselectivity at the C3 position is attributed to the electron-rich nature of the pyrazole ring, facilitated by hypervalent iodine intermediates. Alternative routes include cyclization of 5-aminopyrazoles with acetylenic esters under ultrasound irradiation .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Structural confirmation requires a combination of NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H NMR can resolve substituent effects on aromatic protons, while ¹³C NMR identifies carbon environments (e.g., iodinated vs. methoxy carbons). IR spectroscopy verifies functional groups like C–I stretches (~500 cm⁻¹). Single-crystal X-ray diffraction is recommended for unambiguous confirmation, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .

Q. How is this compound utilized as a synthetic intermediate?

This compound serves as a versatile building block for further functionalization. For instance, the iodine atom can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. It is also a precursor for generating trifluoromethyl or cyano derivatives via nucleophilic substitution . Its methoxy group can be demethylated to yield hydroxylated analogs for biological testing .

Q. What are the key considerations in designing a regioselective halogenation experiment for pyrazolo[1,5-a]pyrimidine derivatives?

Key factors include:

  • Solvent choice : Water is preferred for sustainability and improved yields .
  • Oxidant stoichiometry : Suboptimal K₂S₂O₈ equivalents reduce yields (e.g., 0.5 equiv → 30% yield; 1.0 equiv → 87% yield) .
  • Substrate electronic effects : Electron-donating groups (–OMe, –Me) on the phenyl ring enhance iodination efficiency (83–95% yields), while electron-withdrawing groups (–Cl, –Br) require no adjustment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination efficiency and purity?

Systematic optimization involves:

  • Temperature modulation : Room temperature minimizes side reactions .
  • Oxidant screening : K₂S₂O₈ outperforms other oxidants (e.g., NaIO₄) in aqueous media.
  • Substrate scope testing : Derivatives with pyridine or fluorine substituents require extended reaction times but achieve >84% yields .
  • Workup protocols : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates products .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in regioselective halogenation?

Discrepancies often arise from steric hindrance or competing reaction pathways. For example, computational modeling (DFT) can predict reactive sites, while experimental validation via kinetic studies (e.g., reaction quenching at intervals) identifies intermediates. If C3 iodination deviates from expectations, alternative halogen sources (e.g., NIS) or directing groups (e.g., –SO₂Ph) may be tested .

Q. What methodologies are used to evaluate the antitumor potential of this compound derivatives?

In vitro assays include:

  • Cell viability testing : MTT assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma) to determine IC₅₀ values. For example, pyrazolo[1,5-a]pyrimidine 7c showed IC₅₀ = 2.70 ± 0.28 µM .
  • Enzymatic inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based substrates.
  • Apoptosis analysis : Flow cytometry to detect Annexin V/PI staining .

Q. How do electron-donating and electron-withdrawing substituents affect the reactivity of pyrazolo[1,5-a]pyrimidine derivatives in cross-coupling reactions?

Electron-donating groups (e.g., –OMe) enhance nucleophilic substitution at C3 by increasing electron density, while electron-withdrawing groups (e.g., –NO₂) may redirect reactivity to other positions. For example, 3-iodo-2-methoxy derivatives undergo Suzuki coupling with aryl boronic acids in >80% yields, whereas nitro-substituted analogs require palladium catalysts with stronger oxidizing ligands .

Q. What comparative advantages does this compound offer over other halogenated analogs in medicinal chemistry?

The methoxy group improves solubility and metabolic stability compared to methyl or halogens. The iodine atom provides a heavy atom effect for crystallography and enables radioisotope labeling (e.g., ¹²⁵I) for pharmacokinetic studies. In contrast, bromo analogs are less reactive in cross-coupling, and chloro derivatives show reduced antitumor potency .

Q. How can computational tools aid in the rational design of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., cyclin-dependent kinases). QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, trifluoromethyl groups at C2 enhance hydrophobic interactions, reducing IC₅₀ values by 40% compared to methyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.